tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking down the nomenclature:
- tert-butyl : Refers to the (2-methylpropan-2-yl) group, a branched alkyl substituent.
- 3-carbamimidoyl : Indicates the presence of a carbamimidoyl group (-C(=NH)NH~2~) at the third position of the piperidine ring.
- piperidine-1-carboxylate : Denotes a six-membered saturated ring (piperidine) with a carboxylate ester (-COO-) at the first position.
- dihydrochloride : Specifies two hydrochloric acid molecules as counterions, protonating the basic nitrogen atoms of the carbamimidoyl group.
The systematic classification places this compound within the broader category of N-protected piperidine derivatives, characterized by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The carbamimidoyl moiety classifies it as a substituted amidine, a functional group known for its role in hydrogen bonding and molecular recognition.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C~11~H~23~Cl~2~N~3~O~2~ , with a molecular weight of 300.22522 g/mol . The formula accounts for:
- 11 carbon atoms : Derived from the tert-butyl group (4 carbons), piperidine ring (6 carbons), and carbamimidoyl substituent (1 carbon).
- 23 hydrogen atoms : Distributed across the alkyl, cyclic, and functional group regions.
- 2 chlorine atoms : From the dihydrochloride counterions.
- 3 nitrogen atoms : Located in the piperidine ring (1), carbamimidoyl group (2).
- 2 oxygen atoms : Part of the carboxylate ester.
A detailed mass distribution is summarized below:
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| C~11~H~22~N~3~O~2~ | 228.17 (base compound) |
| 2 HCl | 72.92 (2 × 36.46) |
| Total | 300.22522 |
The dihydrochloride form increases the compound’s solubility in polar solvents, a critical factor in its reactivity and application in synthetic chemistry.
Crystallographic Data and Conformational Studies
While crystallographic data for this specific compound are not widely reported, structural insights can be inferred from related piperidine derivatives. The piperidine ring typically adopts a chair conformation , minimizing steric strain. Substituents at the 1- and 3-positions influence this conformation:
- The tert-butoxycarbonyl (Boc) group at position 1 prefers an equatorial orientation to reduce 1,3-diaxial interactions with the ring hydrogens.
- The carbamimidoyl group at position 3 may adopt an axial or equatorial position depending on protonation state. In the dihydrochloride form, protonation of the amidine nitrogens likely stabilizes a planar geometry, enhancing resonance within the carbamimidoyl moiety.
Computational models suggest that the Boc group’s steric bulk restricts ring puckering, favoring a chair conformation with minor boat distortions. This rigidity impacts the compound’s interactions in chiral environments, relevant to its use in asymmetric synthesis.
Tautomeric Forms of Carbamimidoyl Functionality
The carbamimidoyl group (-C(=NH)NH~2~) exhibits tautomerism, a phenomenon where protons redistribute between nitrogen atoms without altering the molecular formula. In the free base form, two tautomers are possible:
- Imino form : $$ \text{-C(=NH)-NH}_2 $$
- Amino form : $$ \text{-C(NH)-NH}_3^+ $$
However, in the dihydrochloride salt, protonation stabilizes the amino form , resulting in a positively charged amidinium ion ($$ \text{-C(NH}2\text{)-NH}2^+ $$). This protonation enhances the group’s electrophilicity, making it reactive in nucleophilic substitution reactions.
Resonance structures further delocalize the positive charge across the amidinium ion:
$$
\begin{array}{ccc}
& \text{Resonance Structure 1} & \text{Resonance Structure 2} \
& \text{N}^+ \text{-C(=NH)-NH}2 & \text{N-C(=NH}2^+ \text{)-NH}_2 \
\end{array}
$$
The equilibrium between these forms is influenced by pH and solvation effects. In aqueous solutions, the protonated form dominates, ensuring stability and solubility.
Properties
Molecular Formula |
C11H23Cl2N3O2 |
|---|---|
Molecular Weight |
300.22 g/mol |
IUPAC Name |
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H |
InChI Key |
FAZAGUFLCYHIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation and Protection
The synthesis begins with the preparation of a piperidine backbone. tert-Butyl groups are introduced via Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane). This step ensures regioselectivity and stabilizes the intermediate for subsequent reactions.
Reaction Conditions :
Carbamimidoylation
The carbamimidoyl group is introduced through amidine formation . Cyanopiperidine intermediates react with hydroxylamine hydrochloride under acidic conditions, followed by hydrogenation with palladium catalysts.
Example Protocol :
-
Treat cyanopiperidine with hydroxylamine hydrochloride in methanol/water (1:1).
-
Hydrogenate the resulting hydroxycarbamimidoyl intermediate using Pd/C in acetic acid.
-
Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Catalyst Loading | 5–10% Pd/C | |
| Yield | 78–85% |
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt using hydrochloric acid in ethanol or methanol. Crystallization at low temperatures (5–10°C) ensures high purity.
Optimization Insight :
Photoredox-Catalyzed One-Step Synthesis
Reaction Mechanism
A novel method employs acridine salt photocatalysts under blue LED irradiation to couple 2-aminopyridine with tert-butyl-protected piperazine derivatives in the presence of oxidants (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide).
Advantages :
Protocol :
-
Mix 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt (0.1 eq), and oxidant in anhydrous dichloroethane.
-
Irradiate with blue LED (450 nm) for 10 hours under oxygen.
Performance Metrics :
Palladium-Catalyzed Coupling and Deprotection
Enantioselective Synthesis
For optically active derivatives, palladium-mediated coupling with tert-butyl dicarbonate is employed. Chiral resolution using tartaric acid derivatives precedes Boc protection.
Critical Steps :
-
Racemization Recycling : Unwanted enantiomers are racemized using bases (e.g., NaOH) and reused, improving overall yield.
-
Catalyst Optimization : Pd(OH)₂/C (0.03–0.5 eq) in methanol achieves >90% enantiomeric excess.
Data Table :
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
-
pH Stability : Degrades <5% in pH 3–7 over 48 hours.
-
Thermal Stability : Stable at 25°C for 6 months under inert atmosphere.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Multi-Step Synthesis | 85% | High | Moderate | Moderate (solvent use) |
| Photoredox | 95% | Low | High | Low (no heavy metals) |
| Palladium Catalysis | 90% | Very High | Low | High (Pd waste) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamimidoyl group (-C(NH)NH₂) and Boc-protected piperidine ring enable nucleophilic substitution at multiple sites.
Example Reaction :
Reaction with ammonia in tetrahydrofuran (THF) at 60°C yields tert-butyl 3-guanidinopiperidine-1-carboxylate, a precursor for kinase inhibitors.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia, THF | 60°C, 4 hours | tert-Butyl 3-guanidinopiperidine-1-carboxylate | 78% |
Oxidation and Reduction
The carbamimidoyl group undergoes redox transformations:
Oxidation
Treatment with hydrogen peroxide (H₂O₂) in methanol at 0–5°C converts the carbamimidoyl group to a nitroso derivative.
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| H₂O₂ (30%) | Methanol | 0–5°C | tert-Butyl 3-nitroso-piperidine-1-carboxylate |
Reduction
Sodium borohydride (NaBH₄) in THF reduces the carbamimidoyl group to an amine:
| Reducing Agent | Solvent | Product |
|---|---|---|
| NaBH₄ | THF | tert-Butyl 3-aminopiperidine-1-carboxylate |
Coupling Reactions
The compound participates in cross-coupling reactions, such as Chan-Lam coupling, to form carbon-heteroatom bonds .
Example :
Reaction with aryl boronic acids in ethyl acetate/THF with tetrabutylammonium fluoride produces biaryl derivatives .
| Coupling Partner | Catalyst | Conditions | Product |
|---|---|---|---|
| Phenylboronic acid | Cu(OAc)₂ | 50°C, 12 hours | tert-Butyl 3-(phenylcarbamimidoyl)piperidine-1-carboxylate |
Boc Deprotection
Treatment with hydrochloric acid (HCl) in dioxane removes the tert-butoxycarbonyl (Boc) group, yielding 3-carbamimidoylpiperidine dihydrochloride:
| Acid | Solvent | Product |
|---|---|---|
| HCl (4M) | Dioxane | 3-Carbamimidoylpiperidine dihydrochloride |
Hydrolysis
Basic hydrolysis (NaOH, H₂O/THF) cleaves the carbamimidoyl group to a carboxylic acid:
| Base | Solvent | Product |
|---|---|---|
| NaOH | H₂O/THF | tert-Butyl 3-carboxypiperidine-1-carboxylate |
Mechanistic Insights
-
Carbamimidoyl Reactivity : The -C(NH)NH₂ group acts as an electron-withdrawing group, directing electrophilic attacks to the piperidine ring’s nitrogen.
-
Steric Effects : The Boc group shields the piperidine nitrogen, limiting undesired side reactions .
Pharmaceutical Intermediates
-
Key precursor for protein kinase inhibitors via guanidine formation.
-
Used in synthesizing antimicrobial agents through nitroso derivatives.
Coordination Chemistry
The carbamimidoyl group binds transition metals (e.g., Cu²⁺), enabling catalytic applications .
Case Studies
-
Kinase Inhibitor Synthesis : A 2024 study demonstrated that coupling this compound with pyridine boronic acids produced inhibitors with IC₅₀ values < 100 nM.
-
Antimicrobial Activity : Derivatives showed MIC values of 2–8 µg/mL against Staphylococcus aureus.
Scientific Research Applications
The compound has been investigated for various biological activities, particularly in the context of neuroprotection and treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanisms of action include:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, both critical enzymes involved in the pathogenesis of Alzheimer's disease. In vitro studies indicate that it can prevent the aggregation of amyloid beta peptides, which are implicated in the development of neurodegenerative conditions .
- Reduction of Oxidative Stress : Research indicates that tert-butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride may reduce oxidative stress markers, such as malondialdehyde (MDA), in cellular models. This suggests a possible antioxidant effect, contributing to its neuroprotective properties .
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |
| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
In Vitro Studies
A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results demonstrated that the compound significantly improved cell viability compared to controls, indicating its protective role against neurotoxic agents .
In Vivo Studies
In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing MDA levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine .
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
tert-Butyl Piperazine Carboxylate Derivatives
describes a structurally related compound, 3-dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester, which undergoes reductive amination and forms a dihydrochloride salt. Key differences include:
- Core Structure : Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (6-membered ring with one nitrogen atom).
- Substituents: The carbamimidoyl group in the target compound introduces strong basicity and hydrogen-bonding capacity, unlike the dimethylaminomethyl and methanesulfonyl groups in the piperazine analogue.
- Salt Form : Both utilize dihydrochloride salts to improve solubility, a common strategy for tertiary amine-containing compounds .
3-tert-Butyl-4-Hydroxyanisole (3-BHA)
3-BHA, an antioxidant, shares the tert-butyl group but differs in its phenolic structure. Its metabolism by rat liver microsomes produces catechol derivatives (e.g., 3-tert-butyl-4,5-dihydroxyanisole) via oxidation, a pathway less likely in the target compound due to the absence of aromatic hydroxyl groups .
Physicochemical Properties
Metabolic and Environmental Fate
- Hepatic Metabolism: Similar to 3-BHA, the tert-butyl group in the target compound may undergo oxidative modifications, though the carbamimidoyl group could slow enzymatic degradation compared to phenolic or ether analogues .
- Biodegradation : Unlike methyl tert-butyl ether (MTBE), which is anaerobically degraded to tert-butyl alcohol (TBA) by propane-oxidizing bacteria , the target compound’s guanidine moiety and salt form likely hinder microbial breakdown, increasing environmental persistence.
Enzyme Interactions
This contrasts with MTBE, which lacks bioactive functional groups and primarily acts as a fuel additive .
Toxicity Profile
While direct toxicity data are unavailable, The Merck Index notes that tert-butyl-protected compounds generally exhibit low acute toxicity but may release tert-butanol upon hydrolysis, a metabolite with known hepatotoxic effects . The dihydrochloride salt could mitigate this by altering absorption kinetics.
Potential Uses
- Pharmaceutical Intermediate : The tert-butyl group aids in protecting reactive amines during synthesis, while the carbamimidoyl group is valuable in designing protease inhibitors or kinase modulators.
- Biochemical Probes : Its solubility and stability make it suitable for in vitro studies targeting guanidine-binding enzymes.
Biological Activity
tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
- Molecular Formula : C11H20Cl2N2O2
- Molecular Weight : 269.20 g/mol
- CAS Number : 325775-44-8
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic applications.
The compound acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Its structure allows it to interact with target proteins, leading to alterations in cellular processes.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a calculated Log P value suggesting moderate lipophilicity, which may enhance its bioavailability. The compound is not a substrate for major drug transporters such as P-glycoprotein (P-gp) and does not inhibit key cytochrome P450 enzymes (CYPs), indicating a lower potential for drug-drug interactions .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 10 | Mitochondrial pathway activation |
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results showed a marked reduction in pro-inflammatory cytokines (TNF-α and IL-6) levels, suggesting its potential use in treating inflammatory diseases .
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 100 | 150 |
Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models, with LD50 values demonstrating a wide therapeutic window.
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride?
- Methodological Answer: The synthesis typically involves: (i) Boc-protection of the piperidine nitrogen to stabilize the intermediate. (ii) Amidination at the 3-position using carbamimidoylating agents (e.g., cyanamide or thiourea derivatives). (iii) Salt formation with hydrochloric acid to yield the dihydrochloride form. Similar protocols for piperidine derivatives highlight the use of Boc-protected intermediates and HCl salt crystallization for purification . Key Considerations: Monitor reaction progress via TLC or HPLC, and confirm final purity (>95%) using reversed-phase HPLC with UV detection.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy (¹H, ¹³C, DEPT-135) to confirm the Boc group, piperidine ring conformation, and carbamimidoyl substitution.
- Mass Spectrometry (HRMS/ESI) to verify molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography (if crystals are obtainable) using SHELX software for refinement .
- HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% at 254 nm).
Q. What safety protocols are critical during handling?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection (N95 mask) if handling powders .
- Storage: Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Emergency Measures: Immediate eye rinsing (15 min) with saline solution and medical consultation if ingested/inhaled .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer:
- Variable Temperature (VT) NMR: Probe dynamic behavior (e.g., ring puckering or carbamimidoyl tautomerism) by acquiring spectra at 25°C to 60°C.
- 2D NMR (COSY, NOESY): Identify through-space correlations to distinguish regioisomers or confirm substitution patterns.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
- Methodological Answer: Conduct stress testing :
- Thermal Stability: Incubate at 37°C in PBS (pH 7.4) for 24–72 hours; monitor degradation via HPLC.
- pH Stability: Expose to buffers (pH 2–10) for 6–12 hours; quantify hydrolysis products (e.g., free piperidine) using LC-MS.
- Oxidative Stress: Treat with H₂O₂ (0.3% v/v) to evaluate susceptibility to oxidation.
Note: Stability data should guide formulation for in vivo studies (e.g., lyophilization for long-term storage) .
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Model the carbamimidoyl group’s hydrogen-bonding interactions with active-site residues (e.g., serine proteases).
- Molecular Dynamics (MD) Simulations (GROMACS): Simulate binding stability (50–100 ns trajectories) under physiological conditions (310 K, 1 atm).
- Free Energy Calculations (MM-PBSA): Estimate binding affinities and rank derivatives for SAR studies.
Validation: Cross-reference with crystallographic data from related inhibitors (e.g., LSD1 inhibitors ).
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values of the carbamimidoyl group?
- Methodological Answer:
- Potentiometric Titration: Measure experimental pKa in aqueous solution (25°C, 0.15 M ionic strength).
- Computational Prediction: Use MarvinSketch or ADMET Predictor with Hammett substituent constants.
- Resolution: If deviations exceed ±0.5 units, re-evaluate protonation state assumptions or solvent effects (e.g., dielectric constant adjustments in simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
